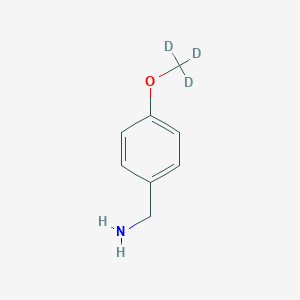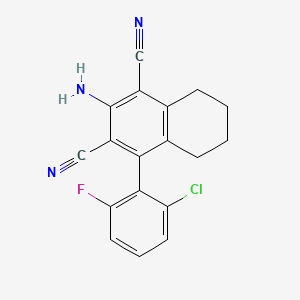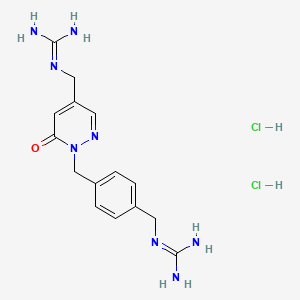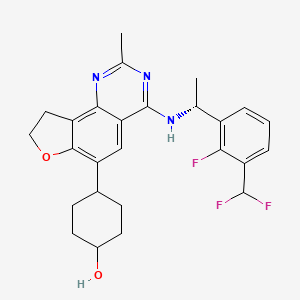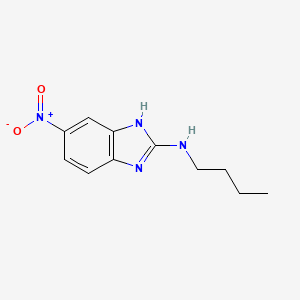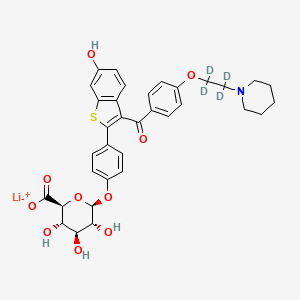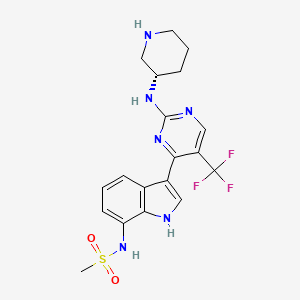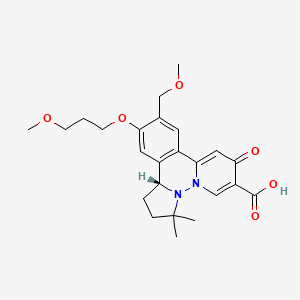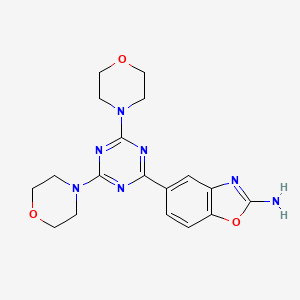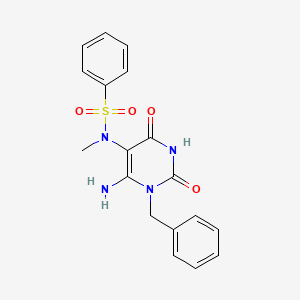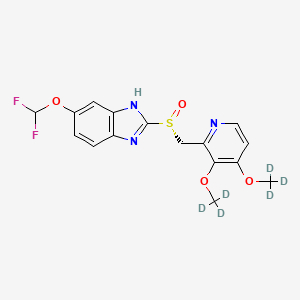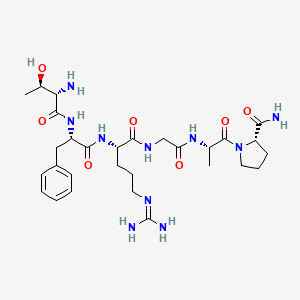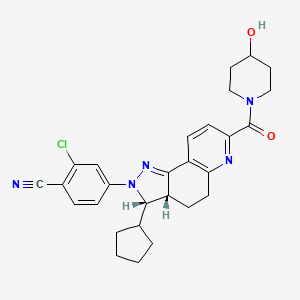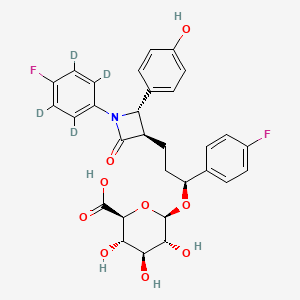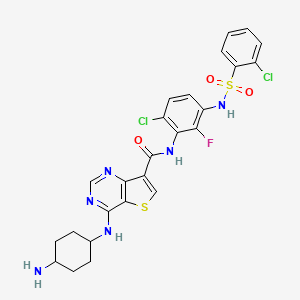
IRE1alpha kinase-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inositol-requiring enzyme 1 (IRE1) is a serine/threonine kinase and endoribonuclease that plays a crucial role in the unfolded protein response (UPR) signaling pathway. This pathway is activated under conditions of endoplasmic reticulum (ER) stress, which occurs when there is an accumulation of misfolded proteins within the ER lumen. IRE1 is known to induce both pro-survival and pro-apoptotic cellular responses, making it a significant player in various human pathologies, including cancer, neurodegeneration, inflammatory, and metabolic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of IRE1 involves recombinant DNA technology, where the gene encoding IRE1 is cloned into an expression vector and introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are then cultured under conditions that induce the expression of IRE1, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of IRE1 follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the expression of IRE1 is induced using specific inducers. The cells are then harvested, and IRE1 is purified using large-scale chromatography systems. The purity and activity of the produced IRE1 are verified using various biochemical assays .
Análisis De Reacciones Químicas
Types of Reactions
IRE1 undergoes several types of reactions, primarily involving its kinase and endoribonuclease activities. The kinase domain of IRE1 undergoes autophosphorylation, which is essential for its activation. The endoribonuclease domain of IRE1 catalyzes the non-conventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of RNA .
Common Reagents and Conditions
Autophosphorylation: This reaction occurs in the presence of adenosine triphosphate (ATP) and requires the kinase domain of IRE1.
RNA Cleavage: The endoribonuclease activity of IRE1 requires specific RNA substrates, such as XBP1 mRNA, and occurs under conditions of ER stress
Major Products
Spliced XBP1 mRNA: This is the product of the non-conventional splicing reaction catalyzed by IRE1.
Degraded RNA Fragments: These are the products of the RIDD pathway, where IRE1 cleaves various RNA molecules
Aplicaciones Científicas De Investigación
IRE1 has numerous scientific research applications across various fields:
Chemistry: IRE1 is studied for its unique kinase and endoribonuclease activities, which provide insights into enzyme mechanisms and protein-RNA interactions.
Biology: IRE1 is a key player in the UPR pathway, making it a crucial target for studying cellular stress responses and protein homeostasis.
Medicine: IRE1 is implicated in various diseases, including cancer, neurodegeneration, and metabolic disorders. Modulating IRE1 activity is being explored as a therapeutic strategy for these conditions.
Industry: IRE1 is used in the development of drugs targeting the UPR pathway, and its modulators are being investigated for their potential therapeutic benefits .
Mecanismo De Acción
IRE1 is activated under conditions of ER stress through trans-autophosphorylation and oligomerization. This activation leads to a conformational change in the RNase domain, promoting two main signaling pathways:
Non-conventional Splicing of XBP1 mRNA: IRE1 cleaves XBP1 mRNA, resulting in the production of a potent transcription factor that upregulates genes involved in restoring ER homeostasis.
Regulated IRE1-Dependent Decay (RIDD) of RNA: IRE1 degrades various RNA molecules, reducing the load of misfolded proteins and alleviating ER stress .
Comparación Con Compuestos Similares
IRE1 is unique due to its dual kinase and endoribonuclease activities. Similar compounds include:
Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK): Another ER stress sensor that phosphorylates eukaryotic initiation factor 2 alpha (eIF2α) to reduce protein synthesis.
Activating Transcription Factor 6 (ATF6): A transcription factor that, upon activation, moves to the Golgi apparatus, where it is cleaved to release its active form, which then translocates to the nucleus to upregulate UPR target genes
IRE1’s ability to induce both pro-survival and pro-apoptotic responses, depending on the context, makes it a versatile and unique component of the UPR pathway .
Propiedades
Fórmula molecular |
C25H23Cl2FN6O3S2 |
|---|---|
Peso molecular |
609.5 g/mol |
Nombre IUPAC |
4-[(4-aminocyclohexyl)amino]-N-[6-chloro-3-[(2-chlorophenyl)sulfonylamino]-2-fluorophenyl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C25H23Cl2FN6O3S2/c26-16-3-1-2-4-19(16)39(36,37)34-18-10-9-17(27)22(20(18)28)33-25(35)15-11-38-23-21(15)30-12-31-24(23)32-14-7-5-13(29)6-8-14/h1-4,9-14,34H,5-8,29H2,(H,33,35)(H,30,31,32) |
Clave InChI |
DBPGUQYBXNJEQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)NC2=NC=NC3=C2SC=C3C(=O)NC4=C(C=CC(=C4F)NS(=O)(=O)C5=CC=CC=C5Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


